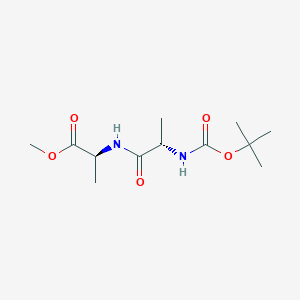

Boc-Ala-Ala-OMe

Overview

Description

Boc-Ala-Ala-OMe , also known as methyl N-(tert-butoxycarbonyl)-L-alaninate , is a compound used in peptide chemistry and drug development. It falls under the category of N-protected amino acids . The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino acid alanine, preventing unwanted reactions during peptide synthesis. The compound appears as a white to light yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of Boc-Ala-Ala-OMe is C9H17NO4 , with a molecular weight of 203.24 g/mol . The compound consists of an alanine residue with a Boc group attached to the amino nitrogen and a methyl ester group at the carboxyl terminus .

Physical And Chemical Properties Analysis

Scientific Research Applications

Supramolecular Helical Self-Assembly

“Boc-Ala-Ala-OMe” can be used in the study of supramolecular helical self-assembly of small peptides . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . This includes the formation of various interesting micro to nano-level structures such as nano-rods, nano-tubes, nanofibrils, nanoribbons, nanospheres, and nanobelts .

Nanobiotechnology

The self-assembled structures of “Boc-Ala-Ala-OMe” have exciting applications in nanobiotechnology . These structures can be used in the delivery of xenobiotics, optoelectronics, piezoelectrics and pyroelectrics, optical waveguides, sensing, and photocatalysts .

Material Science

The self-assembled structures of “Boc-Ala-Ala-OMe” can also be used in material science . Due to their structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability and electronic properties, these peptides are attractive entities in material science .

Medicinal Chemistry

“Boc-Ala-Ala-OMe” can be used in medicinal chemistry . The self-assembled structures of these peptides can be used in drug delivery, gene expression, and ion channels .

Tissue Engineering

The self-assembled structures of “Boc-Ala-Ala-OMe” can be used in tissue engineering . These structures can be used to create biosensors, smart materials, and devices .

Alzheimer’s Research

“Boc-Ala-Ala-OMe” can be used in Alzheimer’s research . Both N- and C-protected dipeptides, similar to “Boc-Ala-Ala-OMe”, bearing sequence homogeneity with the C-terminus of Alzheimer’s Aβ39–40 and Aβ41–42, respectively, exhibit intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .

Mechanism of Action

Target of Action

Boc-Ala-Ala-OMe is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Alanine, the parent compound, is involved in various biochemical pathways, including protein synthesis and glucose metabolism .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting that they may enhance physical performance and recovery .

Action Environment

It is known that the compound is a solid at temperatures below 32°c and a liquid at temperatures above 35°c . This suggests that temperature could potentially influence its state and, consequently, its bioavailability and efficacy.

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOGQDZNCNLK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

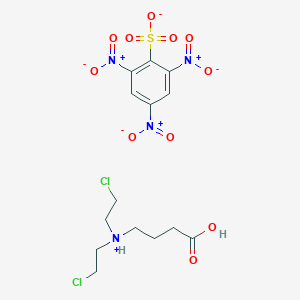

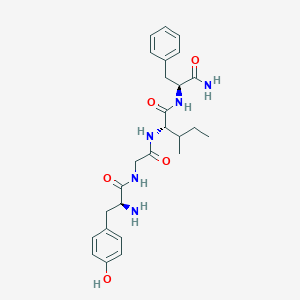

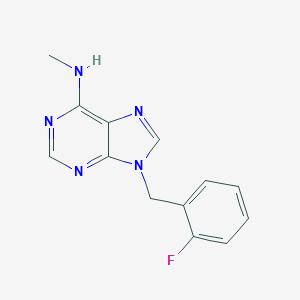

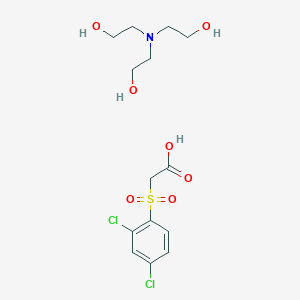

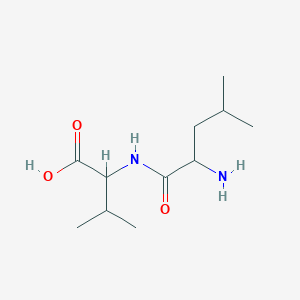

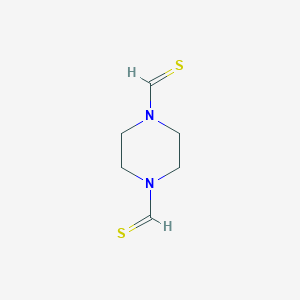

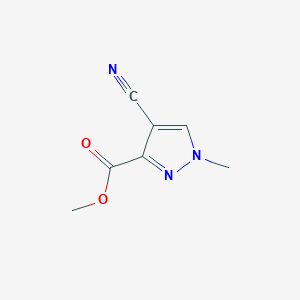

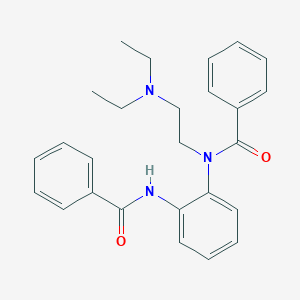

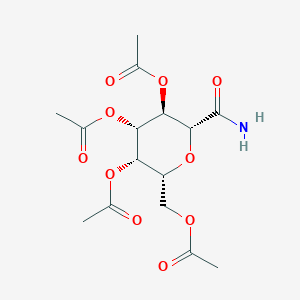

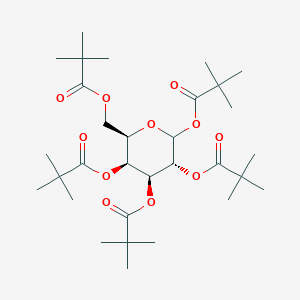

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)